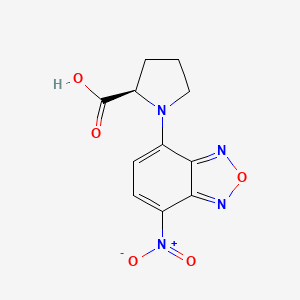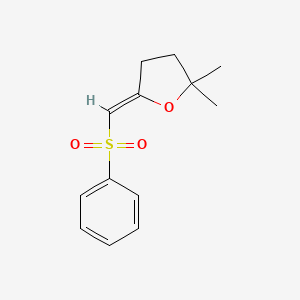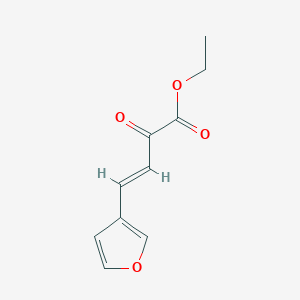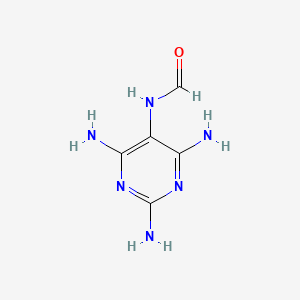![molecular formula C18H18N2OS B12916241 2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one CAS No. 6956-64-5](/img/structure/B12916241.png)
2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(tert-Butyl)phenyl)thio)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This particular compound features a quinazolinone core with a tert-butylphenylthio substituent, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(tert-Butyl)phenyl)thio)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One efficient method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods
Industrial production methods for quinazolinones, including 2-((4-(tert-Butyl)phenyl)thio)quinazolin-4(3H)-one, often involve scalable and environmentally friendly processes. The use of graphene oxide nanosheets as catalysts in aqueous medium at room temperature has been reported for the construction of quinazolinones, providing a green and efficient approach .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-(tert-Butyl)phenyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an antitumor and anticonvulsant agent.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-((4-(tert-Butyl)phenyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The tert-butylphenylthio substituent may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the tert-butylphenylthio substituent, which may result in different biological activities.
2-(4-Methoxyphenyl)quinazolin-4(3H)-one: Contains a methoxy group instead of a tert-butyl group, potentially altering its chemical and biological properties.
2-(4-Chlorophenyl)quinazolin-4(3H)-one: Features a chloro substituent, which can influence its reactivity and interactions with biological targets.
Uniqueness
2-((4-(tert-Butyl)phenyl)thio)quinazolin-4(3H)-one is unique due to the presence of the tert-butylphenylthio substituent, which can enhance its lipophilicity, stability, and binding affinity to specific targets
Eigenschaften
CAS-Nummer |
6956-64-5 |
|---|---|
Molekularformel |
C18H18N2OS |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H18N2OS/c1-18(2,3)12-8-10-13(11-9-12)22-17-19-15-7-5-4-6-14(15)16(21)20-17/h4-11H,1-3H3,(H,19,20,21) |
InChI-Schlüssel |
IEHLJWPWERMGAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[5,1-a]phthalazine, 3-phenyl-6-(2-pyridinylmethoxy)-](/img/structure/B12916161.png)



![N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide](/img/structure/B12916183.png)


![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)

![2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12916230.png)


